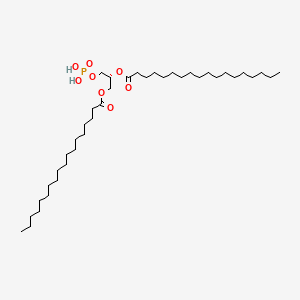
Distearoyl phosphatidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dioctadecanoyl-sn-glycerol-3-phosphate is a 1-acyl-2-octadecanoyl-sn-glycerol-3-phosphate in which the 1-acyl group is also octadecanoyl. It is a 1-acyl-2-octadecanoyl-sn-glycero-3-phosphate and a phosphatidic acid. It is a conjugate acid of a 1,2-dioctadecanoyl-sn-glycerol-3-phosphate(2-).
科学的研究の応用
Cellular Signaling
Distearoyl phosphatidic acid plays a crucial role in cellular signaling pathways. It is involved in the regulation of various cellular processes, including:
- Phospholipase C Activation : this compound selectively binds to phospholipase C β1, influencing its activity and localization within cells. This interaction is critical for regulating neurite growth and neuronal signaling, indicating its potential in neurobiology and regenerative medicine .
- Regulation of Lipid Homeostasis : Research has shown that this compound can affect the homeostasis of phosphatidic acid levels within cells. Disruption of this balance can lead to altered cellular functions and has implications for understanding diseases such as malaria, where phosphatidic acid metabolism is crucial for parasite growth and survival .
Vascular Health
This compound has been implicated in vascular health, particularly concerning lipotoxicity and vascular calcification:
- Lipotoxicity : Studies indicate that fully saturated phosphatidic acids, including this compound, mediate saturated fatty acid-induced lipotoxicity. This process contributes to vascular calcification, which is a significant risk factor for cardiovascular diseases. The mechanism involves the activation of specific signaling pathways that lead to cellular stress and damage in vascular smooth muscle cells .
- Potential Therapeutic Targets : Given its role in mediating lipotoxic effects, this compound presents a potential target for therapeutic interventions aimed at preventing or treating vascular diseases. Understanding its mechanisms could lead to novel strategies for managing conditions like atherosclerosis and hypertension.
Case Studies
Several studies highlight the implications of this compound in various biological contexts:
- Neuronal Growth : In a study examining neuronal cells, the binding of this compound to phospholipase C β1 was shown to significantly influence neurite outgrowth. Mutations in this pathway led to impaired neuronal development, suggesting that modulating this compound levels could be beneficial for neuroregenerative therapies .
- Vascular Calcification Mechanisms : A comprehensive investigation into the effects of saturated phosphatidic acids revealed that this compound plays a pivotal role in inducing lipotoxicity leading to vascular calcification. This was demonstrated through both in vitro and in vivo models where the absence of specific desaturase enzymes exacerbated calcification processes .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Findings | Implications |
|---|---|---|
| Cellular Signaling | Binds to phospholipase C β1; regulates neurite growth | Potential use in neurobiology and regenerative medicine |
| Vascular Health | Mediates saturated fatty acid-induced lipotoxicity; contributes to vascular calcification | Target for therapies against cardiovascular diseases |
| Neuronal Development | Mutations affecting this compound binding impair neuronal growth | Insights for neuroregenerative strategies |
| Vascular Calcification | Fully saturated forms induce stress responses in vascular smooth muscle cells | Novel therapeutic approaches for managing vascular conditions |
化学反応の分析
Hydrolysis Reactions
DSPA participates in hydrolysis under enzymatic or chemical conditions, yielding distinct products depending on reaction pathways:
PLD-catalyzed hydrolysis follows a "ping-pong" mechanism, where DSPA forms a covalent intermediate with PLD before water nucleophiles cleave the phosphate ester bond . This reaction is calcium-dependent and reversible, enabling DSPA to act as a substrate or product in membrane remodeling processes .
Phosphorylation and Dephosphorylation
DSPA interacts with kinases and phosphatases to regulate lipid signaling:
-
DAG Kinase (DAGK)-Mediated Phosphorylation :
Diacylglycerol (DAG) is phosphorylated to DSPA in the presence of ATP, modulating membrane curvature and protein recruitment . This reaction is critical in pathways involving mTOR and Raf-1 kinase . -
Lipid Phosphate Phosphohydrolase (LPP)-Mediated Dephosphorylation :
DSPA is converted back to DAG, terminating PA-mediated signaling. Studies show this step is pH-sensitive and inhibited by propranolol .
Key Data :
Acylation and Transacylation
DSPA serves as a substrate for acyltransferases, modifying its fatty acid profile:
These reactions are pivotal in lipid bilayer dynamics, particularly in membrane fusion and vesicle trafficking. Saturated DSPA resists oxidation, making it stable in synthetic lipid nanoparticles compared to unsaturated analogs .
Calcium-Mediated Complexation
DSPA binds divalent cations like Ca²⁺, forming insoluble complexes that alter membrane physical properties:
-
Impact : Induces lateral phase separation in lipid bilayers, promoting domain formation and enzyme docking .
Experimental Evidence :
-
Electrophoresis of DSPA-containing membranes shows Ca²⁺-dependent band shifts in Texas Red-DHPE fluorescence, confirming charge neutralization and lipid clustering .
Enzymatic Oxidation
Though saturated, DSPA undergoes limited oxidation via non-enzymatic radical pathways:
-
Products : Short-chain aldehydes (e.g., stearaldehyde) and lysophosphatidic acid.
-
Rate : Oxidation rate = 0.12 µM/min under 100 µM H₂O₂, significantly slower than unsaturated PA species .
Synthetic Modifications
DSPA is functionalized for drug delivery and imaging applications:
| Modification | Reagents | Product | Application |
|---|---|---|---|
| PEGylation | mPEG-NHS ester | PEG-DSPA conjugate | Stabilizes liposomes |
| Fluorescent Labeling | NBD-chloride | NBD-DSPA | Membrane trafficking studies |
特性
分子式 |
C39H77O8P |
|---|---|
分子量 |
705 g/mol |
IUPAC名 |
[(2R)-2-octadecanoyloxy-3-phosphonooxypropyl] octadecanoate |
InChI |
InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)/t37-/m1/s1 |
InChIキー |
YFWHNAWEOZTIPI-DIPNUNPCSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















